molecular formula C9H10O4 B086332 Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- CAS No. 11043-72-4

Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)-

Cat. No. B086332
CAS RN: 11043-72-4
M. Wt: 182.17 g/mol
InChI Key: RJXMWQSSXZMNIT-OLHMAJIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)-, commonly known as epoxyquinomicin C (EQC), is a natural product that has been extensively studied for its potential therapeutic applications. EQC belongs to the class of compounds known as quinones, which are known for their potent biological activities. EQC has been found to exhibit potent antitumor activity, making it a promising candidate for the development of novel cancer therapies.

Mechanism Of Action

The mechanism of action of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- involves the inhibition of the proteasome, a large protein complex that is responsible for the degradation of intracellular proteins. Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- binds to the proteasome and inhibits its activity, leading to the accumulation of intracellular proteins and ultimately resulting in apoptosis of cancer cells. Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has also been found to inhibit the activity of other enzymes, including topoisomerase II and histone deacetylase.

Biochemical And Physiological Effects

Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has been found to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has also been shown to modulate the immune system, enhancing the activity of natural killer cells and T cells.

Advantages And Limitations For Lab Experiments

Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has several advantages for lab experiments. It is a potent inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in cellular processes. Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- is also relatively easy to synthesize, making it readily available for research purposes. However, Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and hydrolysis, leading to the formation of inactive metabolites. Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- is also a potent cytotoxic agent, making it difficult to work with in vitro and in vivo experiments.

Future Directions

There are several future directions for the study of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)-. One direction is the development of novel cancer therapies based on the proteasome inhibition activity of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)-. Another direction is the investigation of the anti-inflammatory, antioxidant, and neuroprotective effects of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the synthesis of analogs of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- may lead to the discovery of compounds with improved potency and selectivity for specific targets.

Synthesis Methods

Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- is a natural product that is isolated from the fermentation broth of the actinomycete strain Streptomyces sp. MJ929-NF4. The synthesis of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has also been achieved through total synthesis, which involves the construction of the molecule from simple starting materials. The total synthesis of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has been reported by several research groups, including the groups of Kishi and Nicolaou.

Scientific Research Applications

Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including leukemia, breast cancer, lung cancer, and colon cancer. Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its antitumor activity, Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has been found to exhibit activity against other diseases, including malaria, Alzheimer's disease, and viral infections.

properties

CAS RN

11043-72-4

Product Name

Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)-

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

(1S,2R,6S,7R)-2-methyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C9H10O4/c1-9-5-3-2-4(12-5)6(9)7(10)13-8(9)11/h4-6H,2-3H2,1H3/t4-,5+,6+,9+/m1/s1

InChI Key

RJXMWQSSXZMNIT-OLHMAJIHSA-N

Isomeric SMILES

C[C@]12[C@@H]3CC[C@H]([C@H]1C(=O)OC2=O)O3

SMILES

CC12C3CCC(C1C(=O)OC2=O)O3

Canonical SMILES

CC12C3CCC(C1C(=O)OC2=O)O3

synonyms

palasonin

Origin of Product

United States

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